molecular formula C4H3N3Na2O2 B12053496 Sodium 2-aminopyrimidine-4,6-bis(olate)

Sodium 2-aminopyrimidine-4,6-bis(olate)

Cat. No.: B12053496
M. Wt: 171.07 g/mol
InChI Key: QHRRIAAAWSMBSS-UHFFFAOYSA-L
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Description

Sodium 2-aminopyrimidine-4,6-bis(olate) is a chemical compound with the empirical formula C₄H₃N₃Na₂O₂ and a molecular weight of 171.07 g/mol . . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-aminopyrimidine-4,6-bis(olate) typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for Sodium 2-aminopyrimidine-4,6-bis(olate) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-aminopyrimidine-4,6-bis(olate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Sodium 2-aminopyrimidine-4,6-bis(olate) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 2-aminopyrimidine-4,6-bis(olate) involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology.

Comparison with Similar Compounds

  • 2-Amino-4,6-dimethoxypyrimidine
  • 4-Amino-2,6-dimethoxypyrimidine
  • 4-Amino-2,6-dichloropyrimidine

Comparison: Sodium 2-aminopyrimidine-4,6-bis(olate) is unique due to its specific functional groups and sodium salt form, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and solubility, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C4H3N3Na2O2

Molecular Weight

171.07 g/mol

IUPAC Name

disodium;2-aminopyrimidine-4,6-diolate

InChI

InChI=1S/C4H5N3O2.2Na/c5-4-6-2(8)1-3(9)7-4;;/h1H,(H4,5,6,7,8,9);;/q;2*+1/p-2

InChI Key

QHRRIAAAWSMBSS-UHFFFAOYSA-L

Canonical SMILES

C1=C(N=C(N=C1[O-])N)[O-].[Na+].[Na+]

Origin of Product

United States

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